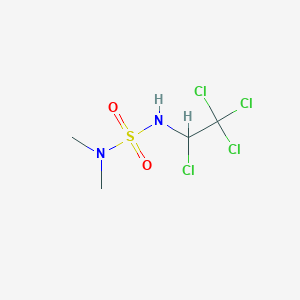
N,N-Dimethyl-N'-(1,2,2,2-tetrachloroethyl)sulfuric diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide is a chemical compound that belongs to the class of sulfuric diamides. This compound is characterized by the presence of a sulfuric diamide group attached to a tetrachloroethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide typically involves the reaction of N,N-dimethylamine with 1,2,2,2-tetrachloroethane in the presence of a sulfuric acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The tetrachloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: A related compound with similar structural features but different chemical properties.
N,N-Dimethyl-1,2-ethanediamine: Another similar compound used in various chemical reactions and industrial applications.
Uniqueness
N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide is unique due to the presence of the tetrachloroethyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
64298-53-9 |
|---|---|
Molecular Formula |
C4H8Cl4N2O2S |
Molecular Weight |
290.0 g/mol |
IUPAC Name |
1,1,1,2-tetrachloro-2-(dimethylsulfamoylamino)ethane |
InChI |
InChI=1S/C4H8Cl4N2O2S/c1-10(2)13(11,12)9-3(5)4(6,7)8/h3,9H,1-2H3 |
InChI Key |
ARMJSTBISLAMQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)
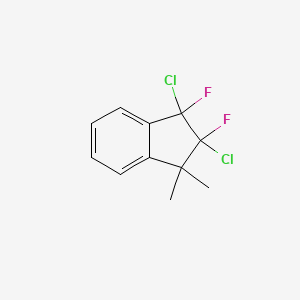
![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
![(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14497644.png)

![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol](/img/structure/B14497659.png)
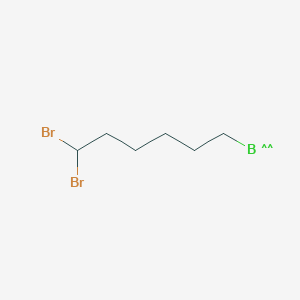
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
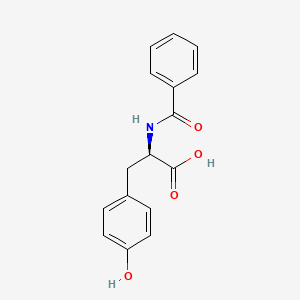
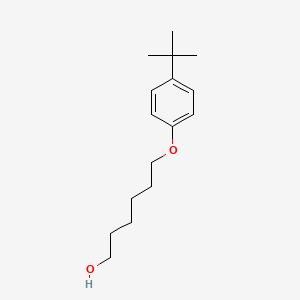
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
